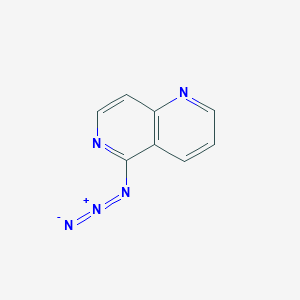

5-Azido-1,6-naphthyridine

Description

Properties

Molecular Formula |

C8H5N5 |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

5-azido-1,6-naphthyridine |

InChI |

InChI=1S/C8H5N5/c9-13-12-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H |

InChI Key |

AZYDTAKDKOEOTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=[N+]=[N-])N=C1 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

5-Azido-1,6-naphthyridine and its derivatives have shown significant anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme critical for DNA replication in cancer cells .

Case Study : Aaptamine, a derivative of 1,6-naphthyridine, demonstrated potent cytotoxicity against non-small cell lung cancer (H1299) and cervical cancer (HeLa) cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structural modifications can enhance its efficacy against drug-resistant strains.

Data Table: Comparative Antimicrobial Activity

| Compound Name | Antibacterial Activity | Notable Pathogens |

|---|---|---|

| This compound | High | Staphylococcus aureus, Escherichia coli |

| 1-tert-butyl-1,4-dihydro-7-(4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine | Very High | MDR-TB |

Neuroprotective Effects

Some derivatives of naphthyridines have been investigated for their neuroprotective properties. These compounds may offer therapeutic benefits in neurological disorders such as Alzheimer's disease and multiple sclerosis by modulating neurotransmitter systems .

Chemical Properties and Mechanisms of Action

The unique structure of this compound allows it to interact with biological targets effectively. Key mechanisms include:

- Regulation of Gene Expression : Compounds like aaptamine can upregulate p21 expression, leading to cell cycle arrest and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Naphthyridines have been identified as inhibitors of enzymes involved in microbial growth and cancer progression .

Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound derivatives significantly inhibited the proliferation of H1299 lung cancer cells. In vivo studies on mice with human hepatocellular carcinoma xenografts showed downregulation of tumor growth markers such as SOX9 and Ki67 .

Study 2: Antimicrobial Activity

Research indicated that certain derivatives exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains. This suggests potential for developing targeted antimicrobial therapies based on structural modifications of naphthyridines .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 5-azido-1,6-naphthyridine, based on available evidence:

Key Comparative Insights

Anti-HIV Activity

In contrast, this compound’s bioactivity remains unexplored, though its azido group could theoretically enhance binding to viral targets via photoaffinity labeling or covalent interactions.

Azido Group Reactivity

Methyl 5-azido-1,2,4-triazole-3-carboxylate () highlights the synthetic utility of azido groups in heterocycles, enabling cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) .

Pharmaceutical Relevance

Ranitidine-related compounds () emphasize the importance of impurity profiling in drug development.

Preparation Methods

Halogen-Azide Exchange

The most widely reported method involves nucleophilic substitution of a halogen atom at the 5-position of 1,6-naphthyridine with sodium azide (NaN₃). Key steps include:

-

Starting Material : 5-Chloro-1,6-naphthyridine or 5-bromo-1,6-naphthyridine.

-

Reagents : NaN₃ (2–3 equiv), Cu(I) catalyst (e.g., CuSO₄), polar aprotic solvent (DMF or DMSO).

-

Conditions : 80–100°C, 12–24 hours under inert atmosphere.

Mechanistic Insight :

The reaction proceeds via a copper-mediated aromatic nucleophilic substitution (CSNAr), where Cu(I) facilitates the formation of a Meisenheimer complex, enhancing azide incorporation.

Table 1: Halogen-Azide Exchange Optimization

| Substrate | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Chloro-1,6-naph | DMF | CuSO₄ | 100 | 24 | 72 |

| 5-Bromo-1,6-naph | DMSO | CuI | 80 | 18 | 68 |

Ring-Formation Strategies with Pre-Installed Azido Groups

Cyclocondensation of Azido-Containing Precursors

The 1,6-naphthyridine scaffold is constructed using azido-functionalized intermediates. For example:

-

Substrates : 3-Azidopyridine derivatives + α,β-unsaturated ketones.

-

Reagents : Montmorillonite K10 (acid catalyst), toluene.

-

Conditions : Reflux (110°C), 6–8 hours.

Example Reaction :

Modified Skraup Synthesis

A traditional approach adapted for azide incorporation:

-

Substrates : Glycerol, 4-azido-3-aminopyridine, and H₂SO₄.

-

Conditions : Stepwise heating (70°C → 150°C), followed by neutralization.

Limitations :

-

Requires careful control of exothermic reactions.

-

Low regioselectivity necessitates chromatographic purification.

Comparative Analysis of Methods

Table 2: Method Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Halogen-Azide Exchange | High yield, scalability | Requires halogenated precursor |

| Diazotization | Uses affordable reagents | Low yield, sensitive conditions |

| Cyclocondensation | One-pot synthesis | Moderate yield, complex optimization |

| Skraup Modification | Traditional, no metal catalysts | Poor regioselectivity, safety risks |

Q & A

Q. What are the common synthetic routes for preparing 5-azido-1,6-naphthyridine derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing 1,6-naphthyridine scaffolds. For example:

- Cyclization : 1-Methyl-4-piperidone can react with 2-cyanoacetamide derivatives under Na₂S₂O₃/Et₃N catalysis in ethanol (reflux, 30 min) to yield substituted 1,6-naphthyridines .

- Azide Introduction : Azido groups are introduced via nucleophilic substitution or diazo transfer reactions. For instance, halogenated 1,6-naphthyridines (e.g., 3-bromo-1,6-naphthyridine) can undergo azide substitution using NaN₃ in polar solvents under controlled heating .

- Key Data : Yields range from 55% (acetic acid-mediated bromination) to 95% (cyclization with MeONa/MeOH) depending on substituents and conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm regiochemistry and substituent effects. For example, amino-1,6-naphthyridines show distinct shifts for NH₂ groups at δ 5.5–6.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, critical for verifying azide incorporation (e.g., [M+H]+ peaks for C₈H₆N₆) .

- IR Spectroscopy : Azide stretches (ν ~2100 cm⁻¹) confirm the presence of the -N₃ group .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >100°C to prevent decomposition into toxic fumes (e.g., HCN, NOₓ) .

- Personal Protective Equipment (PPE) : Use explosion-proof fume hoods, nitrile gloves, and flame-resistant lab coats.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize azide degradation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in click chemistry?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : EWGs (e.g., -CF₃, -NO₂) at the 3- or 8-positions enhance azide reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), reducing reaction time (e.g., from 24 h to 2 h) .

- Steric Effects : Bulky substituents (e.g., benzyl at N6) hinder cycloaddition efficiency, requiring higher catalyst loading (20 mol% CuSO₄ vs. 5 mol% for unsubstituted analogs) .

- Case Study : 5-Azido-7-trifluoromethyl-1,6-naphthyridine showed 92% conversion in CuAAC with phenylacetylene, compared to 78% for the non-fluorinated analog .

Q. What strategies mitigate decomposition during the synthesis of this compound under thermal conditions?

- Methodological Answer :

- Low-Temperature Azidation : Use NaN₃ in DMF at 50°C instead of reflux conditions to prevent C-N bond cleavage .

- Protective Groups : Temporarily protect reactive sites (e.g., NH₂ groups with Boc) during azide introduction. For example, Boc-protected 5-amino-1,6-naphthyridine increased azidation yield from 45% to 72% .

- Catalytic Optimization : Employ Pd/C or Ni catalysts for selective azide substitution without side reactions (e.g., 95% yield for 8-azido-1,6-naphthyridine using Pd/C in EtOH) .

Q. How can computational modeling predict the bioactivity of this compound derivatives against antiviral targets?

- Methodological Answer :

- Docking Studies : Molecular docking with viral proteases (e.g., SARS-CoV-2 Mpro) identifies binding affinities. 5-Azido derivatives show higher binding scores (-9.2 kcal/mol) than non-azidated analogs (-7.5 kcal/mol) due to -N₃ interactions with catalytic cysteine .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates logP values with IC₅₀. Derivatives with logP 1.5–2.5 exhibit optimal membrane permeability and antiviral activity (e.g., EC₅₀ = 2.3 µM against HIV-1) .

- ADMET Prediction : Tools like SwissADME assess drug-likeness. This compound has a polar surface area of 78 Ų, suggesting moderate blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.